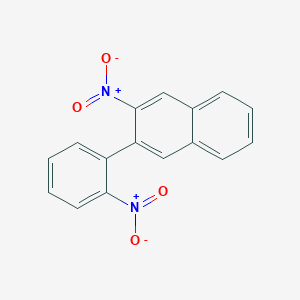

2-Nitro-3-(2-nitrophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1450995-52-4 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

2-nitro-3-(2-nitrophenyl)naphthalene |

InChI |

InChI=1S/C16H10N2O4/c19-17(20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)18(21)22/h1-10H |

InChI Key |

NAUGYRVZSVMFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an essential tool for determining the precise structure of a molecule. For 2-Nitro-3-(2-nitrophenyl)naphthalene, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for a complete structural assignment.

Proton NMR (¹H NMR) for Elucidation of Molecular Connectivity and Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a hypothetical spectrum for this compound, the aromatic protons on both the naphthalene (B1677914) and phenyl rings would appear as a series of complex multiplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-values) would reveal the substitution pattern and the connectivity between adjacent protons. The protons on the naphthalene ring system would be influenced by the electron-withdrawing nitro group, likely shifting them further downfield compared to unsubstituted naphthalene. Similarly, the protons on the 2-nitrophenyl ring would show characteristic splitting patterns reflecting their ortho, meta, and para relationships to the nitro group and the naphthalene substituent.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. chemicalbook.com The spectrum for this compound would be expected to show 16 distinct signals in the aromatic region (typically δ 110-160 ppm), corresponding to the 16 unique carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro groups (C-2 on the naphthalene ring and C-2' on the phenyl ring) would be significantly deshielded and appear at a lower field. The quaternary carbons (those not bonded to any hydrogen atoms), such as the carbons at the ring junctions and the carbons bonded to the substituents, would also be identifiable.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the naphthalene and the nitrophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduustc.edu.cn This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations between the protons on the phenyl ring and the carbons of the naphthalene ring (and vice-versa) across the C-C single bond that connects them, confirming the 3-(2-nitrophenyl) substitution on the naphthalene core. It would also confirm the positions of the quaternary carbons relative to the protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound would be dominated by characteristic absorptions for the nitro (NO₂) groups and the aromatic rings. Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups are expected to appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would cause multiple bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum. spectroscopyonline.com The symmetric stretching of the nitro group typically gives a strong Raman peak, which would be useful for confirming the presence of this functional group. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₁₀N₂O₄, corresponding to a molecular weight of 294.26 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 294. The fragmentation pattern would likely involve the characteristic losses for nitroaromatic compounds. researchgate.netrsc.org Common fragmentation pathways would include the loss of NO₂ (m/z 248), followed by the loss of a second NO₂ radical. Other potential fragmentations could involve the loss of NO, O, or other small neutral molecules from the molecular ion or subsequent fragment ions. rsc.org

X-ray Crystallography for Solid-State Molecular Structure and Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. nih.gov

A key structural feature of interest would be the dihedral angle between the planes of the naphthalene and the 2-nitrophenyl ring systems. Steric hindrance between the ortho-nitro group on the phenyl ring and the naphthalene core would likely force the two aromatic rings to be twisted out of planarity with respect to each other. The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or C–H···O hydrogen bonds that might influence the solid-state structure. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed experimental data regarding the electronic absorption and emission properties of this compound are not extensively reported in publicly available scientific literature. While general spectroscopic characteristics have been mentioned in chemical databases, specific research findings, including comprehensive data tables from systematic studies in various solvents, are not available.

One source suggests that the compound exhibits strong absorption in the UV-Vis spectrum at approximately 320 nm, which is attributed to π→π* electronic transitions within the aromatic system. Additionally, it is noted that the compound displays fluorescence that is dependent on the polarity of the solvent. However, without access to peer-reviewed research articles detailing the photophysical characterization of this compound, a thorough analysis and presentation of its UV-Vis and fluorescence properties cannot be constructed.

To provide a comprehensive overview, the following data tables would typically be included if the research were available:

Table 1: UV-Vis Absorption Data for this compound in Various Solvents This table would ideally present the absorption maxima (λmax) in nanometers and the corresponding molar extinction coefficients (ε) in M⁻¹cm⁻¹ for the compound dissolved in a range of solvents with varying polarities.

No data available.

Table 2: Fluorescence Emission Data for this compound in Various Solvents This table would typically display the emission maxima (λem) in nanometers, the fluorescence quantum yields (Φf), and the excited-state lifetimes (τ) in different solvents.

No data available.

A detailed discussion of these findings would typically follow, analyzing the solvatochromic effects on the absorption and emission spectra, and interpreting the fluorescence quantum yields in the context of the molecule's structure and the nature of its excited states. Unfortunately, the absence of specific data for this compound precludes such a discussion.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving Nitro Group Transformations

The nitro groups are the most reactive sites in 2-Nitro-3-(2-nitrophenyl)naphthalene, undergoing transformations that are characteristic of aromatic nitro compounds. These reactions are of significant interest for the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry.

The reduction of the nitro groups in this compound can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. orientjchem.org

Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to this compound, include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen is a widely used method for the complete reduction of nitro groups to primary amines. commonorganicchemistry.com For polynitro compounds, controlling the stoichiometry of the hydrogen and the reaction time can sometimes allow for selective reduction of one nitro group over another. orientjchem.org

Chemical Reduction: A variety of chemical reducing agents can be employed to achieve different levels of reduction. For instance, mild reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro groups to hydroxylamines. orientjchem.org More aggressive reducing agents, such as iron in acidic media or tin(II) chloride, are effective for the conversion of nitro groups to amines. commonorganicchemistry.com The selective reduction of one nitro group in a polynitro aromatic compound can sometimes be achieved using reagents like sodium sulfide (B99878) (Na2S). commonorganicchemistry.com

The stepwise reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine product. orientjchem.org The relative rates of these steps can influence the product distribution.

| Reducing Agent | Primary Product | Notes |

|---|---|---|

| H₂/Pd-C | Amine | Generally leads to complete reduction of all nitro groups. |

| Raney Nickel | Amine | Effective for nitro group reduction. |

| Fe/Acid (e.g., HCl, Acetic Acid) | Amine | A classic and widely used method. |

| SnCl₂/HCl | Amine | Another common method for complete reduction. |

| Zn/NH₄Cl | Hydroxylamine | A milder reduction leading to the hydroxylamine intermediate. |

| Na₂S or (NH₄)₂S | Amine (often selective) | Can sometimes be used for the selective reduction of one nitro group in a polynitro compound. |

The electron-withdrawing nature of the nitro groups in this compound activates the naphthalene (B1677914) ring system towards nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While the nitro groups themselves are not typically the leaving groups in these reactions, their presence is crucial for activating the ring to attack.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the ring, typically a halide. The nitro groups exert a strong -M (mesomeric) and -I (inductive) effect, which delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the reaction. This stabilization is most effective when the nitro groups are positioned ortho or para to the leaving group.

In the case of this compound, if a leaving group were present at a position activated by one or both of the nitro groups, the compound would be expected to undergo nucleophilic aromatic substitution. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate.

Rearrangement Reactions and Intramolecular Processes

While specific rearrangement reactions for this compound have not been extensively documented, aromatic nitro compounds are known to undergo certain types of rearrangements under specific conditions. For instance, acid-catalyzed rearrangements of nitrated hydrocarbons have been observed, often involving the migration of a nitro group. These reactions are typically intramolecular and can be influenced by the substitution pattern on the aromatic ring.

Given the presence of two nitro groups and the potential for steric strain in this compound, intramolecular processes could be envisioned. For example, under photochemical conditions or upon thermolysis, intramolecular cyclization reactions might occur, potentially involving one of the nitro groups and the adjacent phenyl ring. Such reactions could lead to the formation of novel heterocyclic structures. However, without specific experimental data, these remain hypothetical pathways.

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects arising from its substituents.

Steric Effects: The substitution pattern in this compound, with substituents at adjacent positions on the naphthalene ring, is likely to introduce significant steric hindrance. The proximity of the nitro group at the 2-position and the nitrophenyl group at the 3-position can restrict the rotation around the C-C bond connecting the phenyl and naphthalene rings. This steric crowding can influence the planarity of the molecule and, consequently, the extent of electronic communication between the two aromatic systems.

This steric hindrance can also play a crucial role in directing the regioselectivity of reactions. For example, in reduction reactions, the accessibility of the two nitro groups to the reducing agent might differ, potentially leading to selective reduction of the less sterically hindered nitro group. Similarly, in any potential nucleophilic or electrophilic substitution reactions, the approach of the reagent would be influenced by the steric bulk of the existing substituents.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rates of reactions involving this compound would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, in nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). The activation energy for such reactions is influenced by the stability of the Meisenheimer intermediate, which in this case would be stabilized by the two nitro groups.

For reduction reactions, the kinetics can be complex, often involving multiple steps with different rate constants for the reduction of the nitro group to nitroso, hydroxylamine, and finally to the amine. The presence of two nitro groups could lead to a complex kinetic profile, with the potential for competitive reduction pathways.

The thermodynamic stability of this compound itself is influenced by the resonance stabilization of the aromatic system and the electronic effects of the nitro groups. The steric strain introduced by the adjacent substituents could, however, decrease its thermodynamic stability compared to a less crowded isomer.

| Reaction Type | General Kinetic Features | General Thermodynamic Features |

|---|---|---|

| Nitro Group Reduction | Multi-step process; rate depends on reducing agent and conditions. | Generally exothermic (ΔH < 0). |

| Nucleophilic Aromatic Substitution | Typically second-order kinetics; rate is enhanced by electron-withdrawing groups. | Spontaneity (ΔG < 0) depends on the nucleophile, leaving group, and solvent. |

Photophysical and Photochemical Properties

Excited-State Dynamics and Lifetimes:

The presence of two nitro groups, which are strong electron-withdrawing groups, is expected to lead to very short-lived excited singlet states (S1).

Upon photoexcitation, the molecule would likely undergo extremely rapid deactivation processes, with lifetimes in the picosecond or even femtosecond timescale. This is a common feature of many nitroaromatic compounds due to efficient non-radiative decay pathways.

Intersystem Crossing (ISC) Mechanisms and Quantum Yields:

Nitroaromatic compounds are known to undergo very efficient intersystem crossing from the singlet excited state (S1) to the triplet state (T1). This is due to strong spin-orbit coupling facilitated by the nitro group.

Consequently, the quantum yield of triplet formation (Φ_ISC) is expected to be high, while the fluorescence quantum yield (Φ_f) would be correspondingly very low, likely less than 0.01.

Radiationless Deactivation Pathways:

The dominant deactivation pathways for the excited states would be non-radiative.

In addition to intersystem crossing, internal conversion to the ground state (S0) could also be a significant deactivation channel, further contributing to the low fluorescence.

The relative efficiency of these processes would depend on factors such as the solvent environment and the specific electronic and vibrational coupling between the excited states.

Photoinduced Electron and Energy Transfer Processes:

The molecule possesses both electron-donating (naphthalene) and electron-withdrawing (nitrophenyl) moieties, suggesting the possibility of intramolecular photoinduced electron transfer (PET). Upon excitation, an electron could be transferred from the naphthalene (B1677914) unit to the nitrophenyl unit, forming a charge-transfer state.

Intramolecular energy transfer between the naphthalene and nitrophenyl chromophores is also a possibility, with the direction of transfer depending on the relative energies of their excited states.

Applications as Photocleavable Protecting Groups and "Caged" Compounds:

The ortho-nitrobenzyl moiety is a well-known photocleavable protecting group. The "2-Nitro-3-(2-nitrophenyl)naphthalene" structure contains a related ortho-nitrophenyl group attached to a naphthalene core.

Upon UV irradiation, it is conceivable that this compound could undergo a photochemical reaction leading to the cleavage of a bond, potentially releasing a protected molecule. The mechanism would likely involve an intramolecular hydrogen abstraction by the excited nitro group from an adjacent position, followed by rearrangement to release the caged species and form a nitroso derivative. However, the efficiency and practicality of this process would require experimental validation.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to probe the electrochemical reduction of nitroaromatic compounds. For 2-Nitro-3-(2-nitrophenyl)naphthalene, CV would likely reveal two distinct reduction peaks, corresponding to the sequential reduction of the two nitro groups. The initial, less negative, reduction potential would correspond to the formation of a radical anion. The second reduction step, occurring at a more negative potential, would involve the reduction of the second nitro group.

The reversibility of these electron transfer steps would depend on the stability of the generated radical anions and dianions. In aprotic media, the initial one-electron reduction of a nitro group on an aromatic system is often reversible or quasi-reversible. The stability of the resulting radical anion is influenced by the extent of electron delocalization over the π-system of the naphthalene (B1677914) and phenyl rings. Chronoamperometry could be employed to study the kinetics of the electron transfer processes and to determine diffusion coefficients.

Determination of Reduction Potentials

The reduction potentials of this compound are expected to be influenced by the electronic communication between the two nitro groups. The first reduction potential is likely to be less negative than that of a mononitronaphthalene due to the electron-withdrawing effect of the second nitro group, which facilitates the initial electron uptake. Conversely, the second reduction potential would be significantly more negative, as the introduction of the first electron into the molecule makes the addition of a second electron less favorable due to electrostatic repulsion.

By analogy with dinitronaphthalenes, the precise values of the reduction potentials will be sensitive to the solvent system and the supporting electrolyte used in the electrochemical measurement. Aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are typically used to study the intrinsic redox properties of such compounds.

Table 1: Predicted Reduction Potentials for this compound in Aprotic Media

| Reduction Step | Predicted Potential Range (vs. SCE) | Description |

| First Reduction | -0.8 V to -1.2 V | Formation of the radical anion |

| Second Reduction | -1.3 V to -1.7 V | Formation of the dianion |

| Note: These are estimated values based on data for related dinitronaphthalene compounds and are subject to experimental verification. |

Redox-Driven Isomerizations and Electron Transfer Mechanisms

Upon electrochemical reduction, the formation of the radical anion of this compound could potentially lead to conformational changes or isomerizations. The added electron density in the π-system might alter the preferred rotational orientation of the phenyl group relative to the naphthalene core.

The mechanism of electron transfer is expected to be an outer-sphere process, where the electron tunnels from the electrode to the molecule without the formation of a covalent bond. Intramolecular electron transfer between the two nitro groups in the radical anion is a key aspect of the redox chemistry of dinitroaromatic compounds. The rate of this intramolecular electron transfer is influenced by the distance between the nitro groups and the nature of the aromatic bridge connecting them. In the case of this compound, the proximity of the nitro groups suggests that electron transfer between the two redox centers could be relatively fast.

Influence of Substituents on Electrochemical Properties

The electrochemical properties of this compound are intrinsically defined by its substituent pattern. The presence of two nitro groups significantly shifts the reduction potentials to less negative values compared to unsubstituted naphthalene. The relative positions of the nitro groups (one on the naphthalene core and one on the appended phenyl ring) create a specific electronic environment that governs the stability of the reduced species.

Further substitution on either the naphthalene or the phenyl ring would predictably alter the electrochemical behavior. Electron-donating substituents would be expected to shift the reduction potentials to more negative values, making the compound harder to reduce. Conversely, additional electron-withdrawing substituents would facilitate reduction, shifting the potentials to less negative values. The magnitude of this effect would depend on the nature and position of the substituent relative to the nitro groups.

Strategic Derivatization and Functionalization

Introduction of Additional Functionalities onto the Naphthalene (B1677914) Core

The naphthalene core of 2-Nitro-3-(2-nitrophenyl)naphthalene serves as a primary site for the introduction of diverse functional groups, enabling the modulation of the molecule's electronic and physical properties. While direct electrophilic substitution on the already substituted naphthalene ring can be challenging due to the deactivating effect of the nitro group, several strategies can be envisioned based on established naphthalene chemistry.

One potential avenue is the further nitration of the naphthalene ring system. The nitration of dinitronaphthalenes can lead to the formation of tri- and tetra-nitronaphthalenes, significantly altering the electronic nature of the molecule and its potential applications, for instance, in the field of energetic materials. The regioselectivity of such reactions would be dictated by the directing effects of the existing substituents.

Alternatively, functionalization can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if an activating group is present or can be introduced onto the naphthalene core. For instance, the presence of nitro groups can activate adjacent positions for nucleophilic attack by amines, alkoxides, or other nucleophiles, allowing for the introduction of a wide range of functionalities.

Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, represent another powerful tool for functionalizing the naphthalene core. stackexchange.comresearchgate.net These reactions would typically require the prior introduction of a halide or triflate group onto the naphthalene ring. This would enable the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of more complex and extended aromatic systems with potentially interesting photophysical or electronic properties.

Modification of the Nitrophenyl Moiety

The nitrophenyl moiety of this compound presents a reactive handle for a variety of chemical transformations, primarily centered around the versatile chemistry of the nitro group.

The most prominent modification is the selective reduction of one or both nitro groups to their corresponding amines. A variety of reagents and catalytic systems are available for the reduction of aromatic nitro compounds, offering the potential for controlled and selective transformations. researchgate.netchemrxiv.orgjsynthchem.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can effectively reduce nitro groups. chemrxiv.org Chemical reducing agents such as tin(II) chloride or sodium dithionite (B78146) are also commonly employed. jsynthchem.com The selective reduction of one nitro group in the presence of another is a well-established strategy in organic synthesis and could be achieved by carefully controlling reaction conditions or using specific reagents known for their selectivity. stackexchange.comcalvin.edu

The resulting amino groups can then serve as versatile intermediates for a wide range of subsequent derivatizations. For example, they can be diazotized and converted into a variety of other functional groups, including halogens, hydroxyls, and cyano groups, through Sandmeyer-type reactions. Furthermore, the amino groups can be acylated, alkylated, or used in the synthesis of heterocyclic systems, dramatically expanding the chemical space accessible from the parent molecule.

Intramolecular reactions involving the newly formed amino group and the adjacent naphthalene ring system could also be explored. Depending on the relative positioning and reaction conditions, cyclization reactions could lead to the formation of novel heterocyclic structures fused to the naphthalene core, potentially yielding compounds with unique photophysical or biological properties.

Synthesis of Conjugates and Polymeric Materials

The dinitroaromatic structure of this compound makes it a promising candidate as a monomer for the synthesis of novel conjugated polymers and materials. The presence of two reactive nitro groups, or their reduced amino counterparts, provides handles for polymerization reactions.

One approach involves the use of the dinitro compound itself in polymerization reactions. For example, dinitroaromatic compounds can undergo reductive polymerization in the presence of suitable reducing agents and catalysts to form poly(azo) or poly(azoxy) structures.

More commonly, the di-amino derivative of this compound, obtained through the reduction of both nitro groups, would serve as a versatile monomer. This diamine could be polymerized with various co-monomers to create a range of high-performance polymers. For instance, reaction with diacyl chlorides would yield polyamides, while reaction with dianhydrides would produce polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties.

Furthermore, the diamine monomer could be used in the synthesis of conjugated polymers. For example, polymerization with aromatic dialdehydes could lead to the formation of poly(azomethine)s, which are known for their interesting optical and electronic properties. The incorporation of the bulky and rigid nitrophenylnaphthalene unit into the polymer backbone would be expected to influence the polymer's solubility, morphology, and electronic characteristics.

The table below summarizes potential polymerization strategies starting from derivatives of this compound.

| Monomer Derivative | Co-monomer | Resulting Polymer Class | Potential Properties |

| Diamino-3-(2-aminophenyl)naphthalene | Diacyl Chloride | Polyamide | High thermal stability, mechanical strength |

| Diamino-3-(2-aminophenyl)naphthalene | Dianhydride | Polyimide | Excellent thermal and chemical resistance |

| Diamino-3-(2-aminophenyl)naphthalene | Aromatic Dialdehyde | Poly(azomethine) | Conjugated, potential for optoelectronic applications |

| This compound | Reducing Agent | Poly(azo)/Poly(azoxy) | Colored, potentially redox-active |

Derivatization for Enhanced Spectroscopic Detection

Derivatization of this compound can be strategically employed to enhance its spectroscopic properties, particularly for the development of fluorescent sensors. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. However, chemical modification can "turn on" or modulate their fluorescence in response to specific analytes or environmental changes.

A key strategy involves the reduction of one or both nitro groups to the corresponding amino groups. The introduction of an electron-donating amino group can significantly alter the electronic structure of the molecule, often leading to the emergence of fluorescence. The resulting amino-substituted nitrophenylnaphthalene could then serve as a fluorophore.

Further derivatization of the amino group can be used to introduce specific recognition elements for target analytes. For example, acylation of the amine with a receptor for a particular ion or molecule could lead to a chemosensor where binding of the analyte modulates the fluorescence of the nitrophenylnaphthalene core.

The development of fluorescent probes often relies on processes like photoinduced electron transfer (PET). figshare.com In a PET-based sensor, a fluorophore is linked to a receptor unit. In the "off" state, the fluorescence is quenched by electron transfer from the receptor to the fluorophore. Upon binding of an analyte to the receptor, this electron transfer is disrupted, and fluorescence is "turned on." By strategically modifying the amino-derivatives of this compound, such PET-based sensing mechanisms could be engineered.

The table below outlines potential derivatization strategies for enhancing the spectroscopic detection capabilities of this compound.

| Derivatization Strategy | Resulting Functionality | Potential Application |

| Reduction of Nitro Group(s) | Amino Group(s) | Turn-on fluorescence, platform for further functionalization |

| Acylation of Amino Group | Amide | Introduction of specific recognition moieties for sensing |

| Alkylation of Amino Group | Secondary/Tertiary Amine | Modulation of electronic properties and fluorescence |

| Coupling with Fluorophores | Extended Conjugated System | Development of FRET-based sensors |

Through these and other synthetic modifications, this compound can be transformed into a valuable platform for the creation of novel materials and analytical tools with a wide range of potential applications.

Advanced Applications in Materials Science and Engineering

Components in Organic Electronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices. The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic materials used. Due to its aromatic and electron-deficient nature, 2-Nitro-3-(2-nitrophenyl)naphthalene is a candidate for use in such devices.

Charge Transport Materials (e.g., n-type organic semiconductors)

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). They are classified as either p-type (hole-transporting) or n-type (electron-transporting). The development of stable and efficient n-type organic semiconductors has been a significant challenge in the field. vulcanchem.com

The presence of two electron-withdrawing nitro groups (NO₂) on the this compound molecule suggests its potential as an n-type organic semiconductor. Electron-withdrawing groups lower the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower LUMO level facilitates the injection and transport of electrons, which is the defining characteristic of n-type semiconductors.

While direct measurements of the electron mobility of this compound are not extensively documented, studies on similar nitroaromatic compounds have demonstrated modest to good n-type behavior. For instance, some nitro-substituted fluorenone derivatives have shown electron mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. The planar structure of the naphthalene (B1677914) core in this compound could promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

Table 1: Comparison of Frontier Molecular Orbital Energy Levels in Related Organic Semiconductors

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Primary Charge Transport |

|---|---|---|---|

| Pentacene (p-type) | -5.0 | -3.2 | Hole |

| Fullerene (C60) (n-type) | -6.2 | -4.5 | Electron |

| Naphthalene Diimides (n-type) | -6.5 to -7.0 | -3.8 to -4.2 | Electron |

This table presents typical values for classes of compounds to illustrate the role of molecular structure on electronic properties. The exact values for this compound would require specific experimental or computational determination.

Photovoltaic Applications

Organic photovoltaic (OPV) devices, or organic solar cells, rely on the photogeneration of excitons (bound electron-hole pairs) in a blend of electron-donating (p-type) and electron-accepting (n-type) organic materials. The efficiency of these devices depends on factors such as light absorption, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes.

Given its potential as an n-type semiconductor, this compound could serve as the electron-acceptor material in an OPV device. Its strong absorption in the UV-visible spectrum, a characteristic of nitroaromatic compounds, would be beneficial for light harvesting. Upon absorbing a photon, the donor material would transfer an electron to the this compound molecule, initiating the charge separation process. The efficiency of this process would be governed by the relative energy levels of the donor and acceptor materials.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in technologies like frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with a large delocalized π-electron system and the presence of electron-donating and electron-withdrawing groups, which create a significant change in dipole moment upon excitation.

The structure of this compound, featuring a π-conjugated naphthalene system and strongly electron-withdrawing nitro groups, suggests its potential as an NLO material. Theoretical studies on similar molecules containing a naphthalene group linked to a nitrophenyl group have shown large first static hyperpolarizabilities (a measure of NLO activity). The degree of electron delocalization between the naphthalene and nitrophenyl rings plays a crucial role in enhancing these properties.

Supramolecular Assembly and Designing Functional Solids

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. By designing molecules with specific shapes and functional groups, it is possible to control their assembly into functional solids with desired properties.

The planar naphthalene core of this compound makes it well-suited for π-π stacking interactions, which can lead to the formation of ordered columnar or layered structures in the solid state. Furthermore, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, participating in C–H⋯O interactions. These directional interactions can guide the assembly of the molecules into specific three-dimensional architectures.

The ability to form ordered structures is critical for many of the applications discussed. For instance, in organic semiconductors, a high degree of molecular ordering is necessary for efficient charge transport. Similarly, for NLO materials, a non-centrosymmetric crystal packing is often required to achieve a macroscopic NLO effect. The study of the crystal structure of related nitronaphthalene compounds reveals how intermolecular forces dictate the packing of molecules.

Corrosion Inhibition Mechanisms and Coatings

Corrosion is the degradation of a material, typically a metal, due to chemical reactions with its environment. Corrosion inhibitors are substances that, when added in small concentrations, can significantly decrease the rate of corrosion. Many organic compounds, particularly those containing heteroatoms (like nitrogen and oxygen) and aromatic rings, are effective corrosion inhibitors.

This compound possesses several features that suggest its potential as a corrosion inhibitor. The mechanism of inhibition by such organic molecules typically involves adsorption onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the molecule and the metal atoms.

The aromatic naphthalene and nitrophenyl rings can provide a large surface area for adsorption, forming a protective layer that isolates the metal from the corrosive environment. The lone pair electrons on the oxygen atoms of the nitro groups, as well as the π-electrons of the aromatic system, can be donated to the vacant d-orbitals of the metal, leading to strong adsorption. Studies on naphthalene and its derivatives have shown their potential as corrosion inhibitors for mild steel in acidic environments.

Role as Building Blocks for Complex Molecular Architectures

In synthetic organic chemistry, certain molecules serve as versatile starting materials, or "building blocks," for the construction of more complex structures. The reactivity of different functional groups on a molecule determines its utility as a building block. Nitro compounds are known to be versatile intermediates in organic synthesis.

The this compound molecule has several reactive sites that could be exploited for further chemical modification. The nitro groups can be reduced to amino groups, which are themselves versatile functional groups that can participate in a wide range of reactions, such as amide bond formation. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This chemical versatility makes this compound a potentially valuable synthon for the creation of larger, more complex molecular architectures with applications in pharmaceuticals, dyes, and advanced materials.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline |

| 2-Nitrophenol |

| 2-Nitronaphthalene |

| 3-Nitro-2-naphthylamine |

| 2,3-Dinitronaphthalene |

| 1-(2-(3-Nitro-phenyl)-vinyl)-naphthalene |

| Naphthalene |

| 2-(3-Nitrophenyl)naphthalene |

Emerging Research Directions and Future Outlook

Integration into Advanced Hybrid Materials

The integration of functional organic molecules into larger matrices to create advanced hybrid materials is a rapidly growing field. elsevier.com Hybrid materials, which combine components from different material classes (e.g., organic and inorganic), can exhibit synergistic properties not achievable by the individual components alone. nih.gov The unique electronic and structural characteristics of 2-Nitro-3-(2-nitrophenyl)naphthalene make it an intriguing candidate for incorporation into such systems.

Future research could focus on embedding this molecule into polymer composites or metal-organic frameworks (MOFs). nih.govnovomof.com In polymer-based hybrids, the compound could act as a functional dopant. Its strong electron-accepting nature, imparted by the two nitro groups, could be harnessed to modify the conductive or photophysical properties of conjugated polymer matrices. rsc.org For instance, its incorporation might facilitate charge separation in materials designed for organic photovoltaics or enhance the sensitivity of chemiresistive sensors. nih.gov

In the context of crystalline hybrid materials, this compound could serve as a functional ligand or a guest molecule within the porous structure of MOFs. novomof.com The design of MOFs allows for precise control over their chemical and structural properties, making them ideal for gas sensing and storage. novomof.com The nitroaromatic character of the molecule could create specific binding sites for analytes, particularly other electron-deficient or electron-rich compounds, leading to highly selective sensing platforms. novomof.com

Table 1: Potential Roles of this compound in Hybrid Materials

| Material Type | Potential Role of the Compound | Anticipated Property Enhancement |

|---|---|---|

| Polymer Composites | Functional Dopant / Additive | Enhanced charge transport, modified photoluminescence, improved thermal stability. |

| Metal-Organic Frameworks (MOFs) | Functional Ligand or Guest Molecule | Creation of specific analyte binding sites, tuning of pore chemistry, enhanced selectivity in sensing. |

| Sol-Gel Glasses | Entrapped Functional Molecule | Development of optical materials with nonlinear properties, photochromic or thermochromic behavior. |

| Carbon Nanomaterial Hybrids | Surface-Functionalizing Agent | Improved dispersion of nanotubes/graphene, creation of charge-transfer complexes for sensing. |

Exploration of Novel Reactivity Patterns

The reactivity of nitroaromatic compounds is a cornerstone of synthetic chemistry, often involving nucleophilic aromatic substitution or reduction of the nitro group. nih.gov The subject molecule, with its two electronically and sterically distinct nitro groups, presents an opportunity to explore novel and selective chemical transformations.

One key research direction is the selective reduction of one nitro group while leaving the other intact. The nitro group on the naphthalene (B1677914) core is in a different chemical environment compared to the one on the pendant phenyl ring, which could allow for chemoselective reduction using carefully chosen reagents and conditions. This would yield versatile amino-nitro intermediates, which are valuable precursors for synthesizing complex heterocyclic systems, dyes, or pharmacologically active molecules. mdpi.com

Furthermore, nitronaphthalenes are known to participate in various cycloaddition and dearomatization reactions. Studies on related compounds like 1-nitronaphthalene and 1,3-dinitronaphthalene have shown they can act as dienophiles in Diels-Alder reactions, leading to phenanthrene derivatives. researchgate.net Future investigations could explore if the C1-C4 double bond of the naphthalene core in this compound exhibits similar dienophilic character, potentially leading to complex polycyclic aromatic structures. The steric hindrance and electronic influence of the adjacent nitrophenyl group would likely play a critical role in modulating this reactivity, offering a pathway to unique molecular scaffolds.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable for predicting its properties and identifying promising applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand its fundamental electronic structure, molecular orbital energies (HOMO/LUMO), and photophysical properties. redalyc.org Nitroaromatic compounds are typically non-fluorescent due to extremely fast and efficient intersystem crossing (ISC) from the singlet excited state to a triplet state, often occurring on a femtosecond timescale. nih.govresearchgate.netacs.org Computational modeling can elucidate the specific excited-state dynamics of this molecule, predicting the rate of ISC and identifying potential pathways for non-radiative decay. researchgate.net

This predictive power is crucial for designing derivatives with enhanced properties. For example, models could predict how adding electron-donating groups (like amines) to the naphthalene ring could induce an intramolecular charge-transfer (ICT) character in the excited state. nih.gov Such "push-pull" architectures are known to suppress ISC, potentially "turning on" fluorescence and making the molecule emissive. nih.govacs.org Computational screening could rapidly identify the most promising substitution patterns to achieve desired optical properties, such as specific absorption/emission wavelengths or high fluorescence quantum yields, thereby accelerating the development of new functional materials.

Table 2: Predicted Parameters via Computational Modeling

| Modeling Technique | Target Property | Potential Application Insight |

|---|---|---|

| DFT | Electron Affinity, Ionization Potential | Predicts electron-accepting/donating strength for materials science. |

| DFT | Reaction Pathways & Transition States | Guides synthetic routes for selective transformations. |

| TD-DFT | Absorption/Emission Spectra, Excited State Lifetimes | Design of fluorescent probes and optical materials. redalyc.org |

| Molecular Dynamics | Conformational Analysis, Solvation Effects | Understanding molecule-analyte interactions for sensor design. |

Development of Sensing and Responsive Materials

The detection of specific chemical species is critical for environmental monitoring, security, and medical diagnostics. Materials based on nitroaromatic compounds are widely explored for these applications, particularly for sensing explosives or volatile organic compounds. novomof.comnih.gov The electron-deficient nature of the two nitro groups in this compound makes it a prime candidate for developing new sensing materials. mdpi.com

A major avenue of research is in fluorescence-based sensing. While the parent molecule is likely non-emissive, it could be used as a highly effective quencher. mdpi.com A sensing ensemble could be designed where a fluorescent polymer or quantum dot emits light, and upon binding of the this compound molecule (or vice-versa), the fluorescence is quenched via a photoinduced electron transfer (PET) mechanism. mdpi.com This "turn-off" sensing is a well-established principle for detecting nitroaromatics. spiedigitallibrary.org

Conversely, if the molecule is modified to be fluorescent as described in the computational section, it could serve as a "turn-off" sensor for electron-rich analytes. The binding of an analyte like an amine or phenol derivative to the sensor molecule could quench its fluorescence, providing a detectable signal. Furthermore, the selective reduction of a nitro group to an amine can cause a dramatic shift in fluorescence, a mechanism that has been exploited to create probes that respond to hypoxic conditions in cells. mdpi.com This suggests that this compound could be a foundational structure for developing responsive materials that change their optical properties in response to a specific chemical or biological stimulus. rsc.orgspiedigitallibrary.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Nitro-3-(2-nitrophenyl)naphthalene, and how can reaction conditions be optimized?

- Methodology : Nitration of naphthalene derivatives typically involves mixed acids (H₂SO₄ and HNO₃) under controlled conditions. Key parameters include:

- Temperature : Maintain 50–60°C to avoid over-nitration or decomposition.

- Acid ratio : Optimize HNO₃:H₂SO₄ stoichiometry (e.g., 1:2 molar ratio) to enhance regioselectivity.

- Safety : Use fume hoods to mitigate exposure to NO₂ fumes, and avoid skin contact with carcinogenic intermediates .

- Yield Improvement : Use inert solvents (e.g., dichloromethane) to stabilize intermediates. Monitor reaction progress via TLC and adjust quenching times.

Q. How should researchers characterize the structural configuration of this compound using spectroscopic techniques?

- Stepwise Approach :

- IR Spectroscopy : Identify nitro (─NO₂) stretches at 1520–1350 cm⁻¹ and aromatic C─H bends near 800 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₆H₁₀N₂O₄ (expected ~294 AMU) and fragmentation patterns from nitro group loss .

- NMR : Analyze aromatic proton splitting in ¹H NMR (δ 7.5–8.5 ppm) and ¹³C shifts for nitro-substituted carbons (δ 140–150 ppm) .

Q. What parameters are critical when designing toxicological studies for nitro-substituted naphthalenes?

- Key Criteria (based on ATSDR guidelines):

- Exposure Routes : Prioritize inhalation and oral pathways due to environmental relevance .

- Endpoints : Include systemic effects (hepatic, renal) and genotoxicity assays (e.g., Ames test) .

- Species Selection : Use rodents for acute toxicity and in vitro human cell lines for metabolic profiling .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nitration in polynuclear aromatic hydrocarbons?

- Approach :

- Molecular Orbital Analysis : Calculate HOMO/LUMO interactions to identify electron-rich sites prone to electrophilic attack.

- Density Functional Theory (DFT) : Simulate transition states to compare activation energies for nitro-group addition at positions 2 vs. 3 .

- Validation : Cross-check predictions with experimental HPLC or GC-MS data on isomer ratios .

Q. What methodologies resolve contradictions between in vitro and in vivo toxicity data for nitroaromatic compounds?

- Strategies :

- Confidence Rating : Apply ATSDR’s criteria (e.g., study randomization, outcome reporting) to weight high-confidence in vivo data over in vitro findings .

- Metabolic Profiling : Compare hepatic CYP450 metabolism in vitro (microsomes) with in vivo urinary metabolites (e.g., naphthoquinone adducts) to identify bioavailability discrepancies .

- Dose-Response Modeling : Use benchmark dose (BMD) software to harmonize NOAEL/LOAEL values across studies .

Q. What advanced techniques quantify environmental persistence and degradation pathways of nitro-substituted naphthalenes?

- Methods :

- Emission Rate Modeling : Use headspace GC-MS to measure volatile emissions at varying temperatures (e.g., 17°C vs. 21°C) and extrapolate using first-order kinetics .

- Catalytic Degradation : Test Ni-based catalysts in flow reactors to assess pseudo-first-order rate constants for naphthalene ring cleavage under biomass gasification conditions .

- Environmental Half-Life : Conduct soil microcosm studies with LC-MS/MS to track degradation intermediates (e.g., aminonaphthalenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.